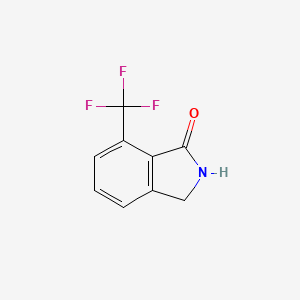
7-(Trifluoromethyl)isoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)isoindolin-1-one is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to the isoindolinone core.
Preparation Methods
The synthesis of 7-(Trifluoromethyl)isoindolin-1-one can be achieved through several methods. One common approach involves the trifluoromethylation of isoindolinone derivatives. This can be done using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst like platinum (II) complexes under visible light . Another method includes the use of trifluoromethyl sulfonic acid sodium salt (CF₃SO₂Na) under metal-free conditions, which selectively introduces the trifluoromethyl group to the isoindolinone core . Industrial production methods often involve large-scale synthesis using these reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-(Trifluoromethyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride and alkyl halides.
Cyclization: This compound can undergo cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups to the isoindolinone core.
Scientific Research Applications
7-(Trifluoromethyl)isoindolin-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 7-(Trifluoromethyl)isoindolin-1-one exerts its effects involves its interaction with specific molecular targets. For instance, as a potential CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thus inhibiting cell cycle progression . The trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its effectiveness.
Comparison with Similar Compounds
7-(Trifluoromethyl)isoindolin-1-one can be compared with other trifluoromethylated isoindolinones and related heterocycles. Similar compounds include:
2-Trifluoromethylindole: Another trifluoromethylated heterocycle with applications in pharmaceuticals and materials science.
4-Trifluoromethylisoindolin-1-one: A positional isomer with similar chemical properties but different reactivity and applications.
N-isoindoline-1,3-dione derivatives: These compounds share the isoindolinone core and have diverse applications in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H6F3NO |
|---|---|
Molecular Weight |
201.14 g/mol |
IUPAC Name |
7-(trifluoromethyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)6-3-1-2-5-4-13-8(14)7(5)6/h1-3H,4H2,(H,13,14) |
InChI Key |
WDKGLBMEVCXSLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(F)(F)F)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



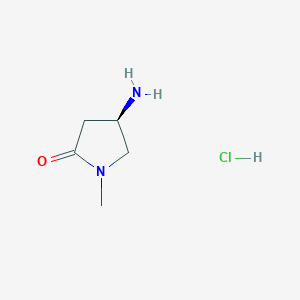
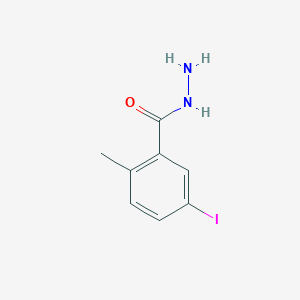
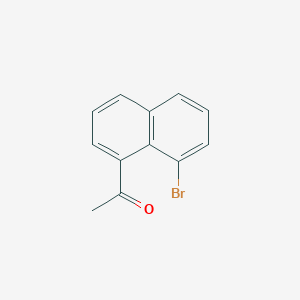
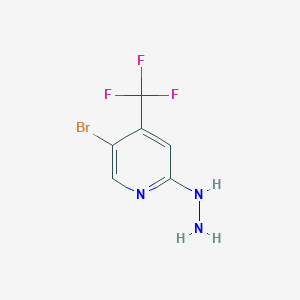

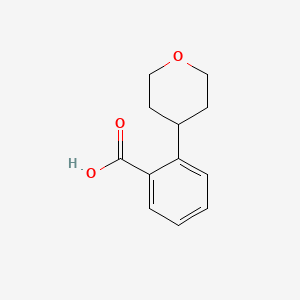
![N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)
![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)


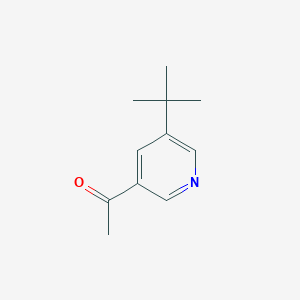
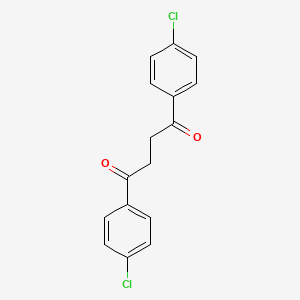
![4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole](/img/structure/B13672075.png)
